D-Xylofuranose, 1,2,3,5-tetraacetate

Carbohydrate Esterase Enzyme Kinetics Substrate Specificity

D-Xylofuranose, 1,2,3,5-tetraacetate (also known as 1,2,3,5-tetra-O-acetyl-D-xylofuranose, TAX) is a fully acetylated pentose derivative of the furanose form of D-xylose. Its molecular formula is C13H18O9 with a molecular weight of 318.28 g/mol.

Molecular Formula C13H18O9
Molecular Weight 318.278
CAS No. 30571-56-3; 42927-46-8
Cat. No. B2753332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Xylofuranose, 1,2,3,5-tetraacetate
CAS30571-56-3; 42927-46-8
Molecular FormulaC13H18O9
Molecular Weight318.278
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1
InChIKeyIHNHAHWGVLXCCI-DAAZQVBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





D-Xylofuranose, 1,2,3,5-Tetraacetate: Core Specifications and Procurement Identifiers (CAS 30571-56-3 / 42927-46-8)


D-Xylofuranose, 1,2,3,5-tetraacetate (also known as 1,2,3,5-tetra-O-acetyl-D-xylofuranose, TAX) is a fully acetylated pentose derivative of the furanose form of D-xylose . Its molecular formula is C13H18O9 with a molecular weight of 318.28 g/mol . This compound is a key protected intermediate in carbohydrate chemistry, primarily serving as a starting material for nucleoside synthesis . Notably, this furanose derivative is often commercially available as a mixture with its pyranose isomer (1,2,3,4-tetra-O-acetyl-D-xylopyranose), making verification of specific isomer identity critical for procurement .

Why Generic Acetylated D-Xylose Cannot Substitute for D-Xylofuranose, 1,2,3,5-Tetraacetate in Critical Applications


Attempting to substitute D-Xylofuranose, 1,2,3,5-tetraacetate with alternative acetylated xylose derivatives or unprotected D-xylose introduces significant risks of experimental failure and procurement inefficiency. The furanose (five-membered ring) versus pyranose (six-membered ring) isomeric distinction critically governs both enzymatic recognition and the stereochemical outcomes of glycosylation reactions [1]. Furthermore, peracetylated derivatives offer predictable protection/deprotection chemistry that is absent in free sugars, which are prone to uncontrolled side reactions in synthetic workflows . The evidence below establishes that these are not interchangeable building blocks; selecting the incorrect isomer can lead to drastically altered reaction kinetics, poor yields, and irreproducible stereochemistry.

Quantitative Evidence Guide: Verifiable Differentiation of D-Xylofuranose, 1,2,3,5-Tetraacetate from Alternatives


Enzymatic Recognition and Kinetic Discrimination: Furanose vs. Pyranose Isomers with AlAXEase

The furanose ring structure of D-Xylofuranose, 1,2,3,5-tetraacetate confers markedly different enzymatic substrate recognition compared to its pyranose counterpart. In head-to-head kinetic assays with the acetyl xylan esterase AlAXEase, the furanose derivative 1,2,3,5-tetra-O-acetyl-D-xylofuranose exhibited a relative kcat/Km value of approximately 200%, indicating substantially higher catalytic efficiency compared to the pyranose isomer 1,2,3,4-tetra-O-acetyl-D-xylopyranose, which was set as the 100% baseline [1]. This demonstrates that the enzyme processes the furanose substrate with approximately double the efficiency of the pyranose variant under identical assay conditions (pH 9.0, 20 mM Hepes buffer, substrate concentrations 0.5–20 mM) [2].

Carbohydrate Esterase Enzyme Kinetics Substrate Specificity Acetyl Xylan Esterase

Comparative Enzymatic Activity: D-Xylofuranose Tetraacetate vs. Hexose Pentaacetates

In comparative substrate profiling of AlAXEase, 1,2,3,5-tetra-O-acetyl-D-xylofuranose demonstrated superior catalytic efficiency relative to hexose-derived pentaacetate substrates. The relative kcat/Km for the target furanose compound was approximately 200% of the pyranose baseline, whereas β-D-glucose pentaacetate and β-D-galactose pentaacetate both exhibited negligible relative activity (approaching 0% relative to the baseline) [1]. This differential substrate specificity confirms that D-xylofuranose tetraacetate is a preferred substrate for this enzyme class, whereas acetylated hexose derivatives are poorly processed under identical assay conditions (pH 9.0, 20 mM Hepes, 0.5–20 mM substrate concentrations) [2].

Carbohydrate Esterase Substrate Profiling Enzyme Kinetics Comparative Biochemistry

Regioselective Lipase-Catalyzed Deacetylation: Distinct Reactivity of Furanose Derivatives

The furanose ring structure of D-Xylofuranose, 1,2,3,5-tetraacetate enables selective enzymatic deacetylation at the anomeric position (1-O-acetyl), a reactivity pattern that differs from pyranose derivatives. Studies with Aspergillus niger lipase demonstrated that selective cleavage of the 1-O-acetyl group from 1,2,3,5-tetra-O-acetyl-D-xylose occurs efficiently, with similar regioselectivity observed in the furanose series (including D-ribose analogs) but distinct from pyranose substrates [1]. This regioselectivity enables the controlled generation of partially protected furanose intermediates for subsequent glycosylation reactions without requiring harsh chemical conditions that risk anomerization or ring-opening [2].

Lipase Catalysis Regioselective Deacetylation Carbohydrate Chemistry Enzymatic Synthesis

Physical Form and Stability: Crystalline vs. Oily Nature Across Isomeric Forms

The physical form of D-Xylofuranose, 1,2,3,5-tetraacetate is consistently reported as an oil (neat oil) across multiple vendor specifications , whereas related tetraacetylated xylose derivatives (such as α-D-xylofuranose tetraacetate) are documented as crystalline solids with melting points of 30-32°C . This physical distinction carries practical implications: the oily nature of this compound may influence handling, weighing accuracy, and formulation approaches in both research and industrial settings. Storage at -20°C is required to maintain long-term stability, with documented stability of ≥4 years under these conditions .

Physical Characterization Stability Storage Conditions Procurement Specifications

Quantified Solubility Profile Across Standard Laboratory Solvents

The solubility profile of D-Xylofuranose, 1,2,3,5-tetraacetate has been quantitatively characterized across four standard laboratory solvents, enabling informed selection of experimental conditions . In DMF, solubility reaches 30 mg/mL; in DMSO, 15 mg/mL (equivalent to 47.13 mM); in ethanol, 15 mg/mL; and in PBS (pH 7.2), 10 mg/mL (31.42 mM) [1]. Sonication is recommended to achieve complete dissolution [1]. This comprehensive solubility dataset provides procurement value by defining the practical working concentration ranges achievable in common buffer and solvent systems, whereas many alternative acetylated sugar derivatives lack similarly detailed characterization.

Solubility Formulation Sample Preparation Analytical Chemistry

Synthetic Utility: Validated Starting Material for Nucleoside Preparation

D-Xylofuranose, 1,2,3,5-tetraacetate is consistently referenced across multiple authoritative vendor specifications as a starting material for the synthesis of nucleosides [1]. This application is not a generic claim but a documented synthetic role: the peracetylated furanose structure provides a protected carbohydrate scaffold suitable for glycosylation reactions that yield nucleoside analogs [2]. A specific literature citation accompanying Cayman Chemical‘s product description (Singh et al., 2008, Nucleic Acids Symposium Series) confirms the compound’s utility in biocatalytic nucleoside synthesis approaches . The consistent cross-vendor validation of this application strengthens confidence in the compound‘s suitability for nucleoside synthesis workflows.

Nucleoside Synthesis Carbohydrate Chemistry Glycosylation Pharmaceutical Intermediates

Recommended Research and Industrial Application Scenarios for D-Xylofuranose, 1,2,3,5-Tetraacetate


Enzymatic Substrate Profiling and Carbohydrate Esterase Studies Requiring Isomer-Specific Kinetics

Based on direct head-to-head evidence demonstrating ~200% relative kcat/Km for the furanose isomer compared to the pyranose baseline with AlAXEase [1], D-Xylofuranose, 1,2,3,5-tetraacetate is the appropriate substrate for researchers studying acetyl xylan esterases or related carbohydrate-active enzymes. The 2-fold difference in catalytic efficiency between furanose and pyranose isomers mandates careful isomer selection for reproducible enzyme kinetics. The negligible activity observed with hexose pentaacetate substrates further confirms that this pentose-derived furanose tetraacetate—rather than generic acetylated sugars—is the correct choice for esterase substrate profiling experiments.

Nucleoside Analog Synthesis Requiring Protected Furanose Building Blocks

D-Xylofuranose, 1,2,3,5-tetraacetate serves as a validated starting material for nucleoside synthesis [1], with specific literature precedent documenting its utility in biocatalytic approaches to nucleoside preparation . The peracetylated furanose scaffold provides hydroxyl group protection during glycosylation reactions, enabling controlled coupling with nucleobases. The documented regioselective deacetylation at the 1-O-position by Aspergillus niger lipase [2] offers a mild enzymatic route to anomerically deprotected intermediates, providing a strategic advantage over harsh chemical deprotection conditions. Researchers developing nucleoside analogs should select this compound over unprotected D-xylose or pyranose isomers to ensure predictable protection/deprotection chemistry.

Regioselective Enzymatic Synthesis and Lipase-Catalyzed Transformations

The established regioselectivity of Aspergillus niger lipase for cleaving the 1-O-acetyl group of 1,2,3,5-tetra-O-acetyl-D-xylofuranose enables selective generation of partially protected furanose derivatives [1]. This documented enzymatic pathway is specific to the furanose series and provides a mild, selective alternative to chemical deprotection methods that may cause anomerization or ring-opening. Investigators pursuing chemo-enzymatic synthesis strategies or requiring anomerically deprotected furanose intermediates for subsequent glycosylation should prioritize procurement of this specific furanose tetraacetate, as the regioselectivity pattern has been validated in the primary literature.

Analytical Method Development and Quality Control Applications Requiring Well-Characterized Standards

The comprehensive physical characterization data available for D-Xylofuranose, 1,2,3,5-tetraacetate—including quantitatively defined solubility in DMF (30 mg/mL), DMSO (15 mg/mL), ethanol (15 mg/mL), and PBS pH 7.2 (10 mg/mL) [1]—along with documented storage stability of ≥4 years at -20°C , makes this compound suitable as a reference standard for analytical method development. The availability of batch-specific certificates of analysis from reputable vendors supports its use in method validation and quality control applications. The oily physical form (distinct from crystalline tetraacetate analogs) [2] should be noted when establishing handling and preparation protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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